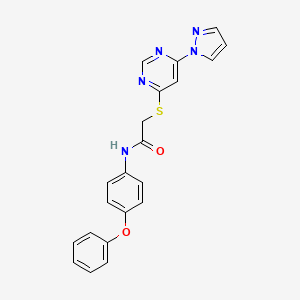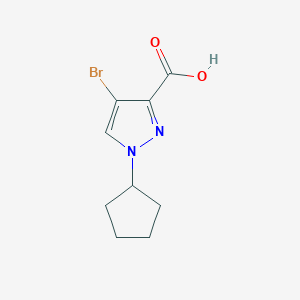
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine, also known as CDPPB, is a chemical compound that has been widely used in scientific research. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and cognitive function.
Mecanismo De Acción
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor without directly activating it. mGluR5 is a G protein-coupled receptor that is involved in the regulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) pathways. This compound binds to a specific site on mGluR5, known as the allosteric modulatory site, and enhances the receptor's response to glutamate, the neurotransmitter that activates mGluR5.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of mGluR5 in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. This increased activity leads to enhanced synaptic plasticity, which is the ability of neurons to form and strengthen connections with each other. This compound has also been shown to improve cognitive function, including learning and memory, in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been studied for its potential therapeutic effects in depression, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to cross the blood-brain barrier. This compound has been used in a variety of in vitro and in vivo experiments to study the role of mGluR5 in various physiological and pathological conditions. However, this compound also has some limitations, including its potential off-target effects on other receptors and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine and mGluR5. One area of interest is the development of more selective and potent positive allosteric modulators of mGluR5, which could have therapeutic potential for a variety of neurological and psychiatric disorders. Another area of research is the investigation of the downstream signaling pathways that are activated by mGluR5 and this compound, which could provide insights into the mechanisms underlying their effects on synaptic plasticity and cognitive function. Finally, the role of mGluR5 in other physiological processes, such as pain perception and immune function, is an emerging area of research that could have important implications for the development of novel therapeutics.
Métodos De Síntesis
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3,4-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of this compound.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential therapeutic effects in depression, anxiety, and addiction. In addition, this compound has been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-5-6-18(11-15(14)2)22-7-9-23(10-8-22)26(24,25)20-13-16(3)19(21)12-17(20)4/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGNIVHXIZLXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2534587.png)


![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)
![Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride](/img/structure/B2534595.png)
![Methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)
![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)
![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)

